molecular formula C₃₀H₃₄O₆ B1140812 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside CAS No. 69182-49-6

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside

Cat. No.: B1140812
CAS No.: 69182-49-6
M. Wt: 490.59
InChI Key:
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Description

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry. Esteemed for its diverse applications, this invaluable compound assumes a pivotal role in drug and disease-related research endeavors. Its distinct chemical structure fuels the synthesis of innovative pharmaceutical agents targeting a wide array of specific diseases and disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes the use of isopropylidene and trityl groups to protect specific hydroxyl groups, followed by methylation. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced under stringent quality control measures, maintaining high standards of purity and consistency. The production process is optimized for scalability, allowing for the synthesis of the compound in kilogram to metric ton quantities.

Chemical Reactions Analysis

Types of Reactions

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is widely utilized in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in glycobiology research to study carbohydrate structures and functions.

    Medicine: Integral in the development of pharmaceutical agents targeting cancer, viral infections, and metabolic disorders.

    Industry: Utilized in the production of various biochemical reagents and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s distinct chemical structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biological processes. This interaction is crucial in the development of pharmaceutical agents that target specific diseases and disorders.

Comparison with Similar Compounds

Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-D-galactopyranose
  • 1,2-O-Isopropylidene-a-D-xylofuranose
  • 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose

Uniqueness

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is unique due to its specific protective groups and methylation pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of pharmaceutical agents and biochemical research.

Properties

IUPAC Name

(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3/t24-,25+,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTABCBBMAWCPB-JYIVOWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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